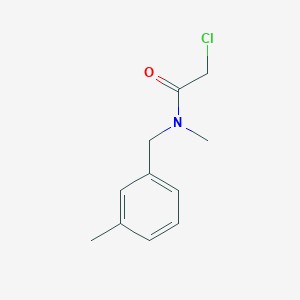

2-Chloro-N-methyl-N-(3-methylbenzyl)acetamide

CAS No.:

Cat. No.: VC13372304

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO |

|---|---|

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-[(3-methylphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H14ClNO/c1-9-4-3-5-10(6-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | CAUKLBVAOLUHFA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN(C)C(=O)CCl |

| Canonical SMILES | CC1=CC(=CC=C1)CN(C)C(=O)CCl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure consists of an acetamide backbone with two N-substituents: a methyl group and a 3-methylbenzyl group. The chlorine atom at the α-position of the acetyl group introduces electrophilic reactivity, while the aromatic ring’s methyl substituent enhances lipophilicity. This configuration is analogous to N-benzyl derivatives, where steric interactions between substituents dictate molecular conformation.

Physicochemical Characteristics

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Formation of the Secondary Amine: Reacting methylamine with 3-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) yields N-methyl-3-methylbenzylamine.

-

Acylation with Chloroacetyl Chloride: The secondary amine undergoes acylation with chloroacetyl chloride in dichloromethane at 0–5°C, facilitated by triethylamine to neutralize HCl .

Reaction Scheme:

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield (~85–90%) and purity. Key parameters include:

Biological and Pharmacological Activities

Neuropharmacological Effects

N-substituted acetamides, such as N-benzyl derivatives, demonstrate antidepressant-like effects in murine models (e.g., 60 mg/kg reducing immobility by 40% in tail suspension tests). The 3-methylbenzyl group may enhance blood-brain barrier penetration, potentiating central nervous system activity.

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor in herbicide synthesis, leveraging its electrophilic chlorine for cross-coupling reactions. Analogous derivatives are used in glyphosate adjuvants.

Polymer Science

Its dual alkyl groups improve compatibility with hydrophobic polymers, making it a candidate for polyamide plasticizers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume